Cas no 57070-76-5 (3-(2-Bromoethyl)thiophene)
3-(2-Bromoethyl)thiophene Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Bromoethyl)thiophene
- 3-(2-BROMOETHYL)-THIOPHENE
- 1-bromo-2-(3-thiophenyl)ethane
- 2-(3'-thienyl)ethyl bromide
- 2-(3-thienyl)ethyl bromide
- 2-(3'-thiophenyl)-1-bromoethane
- 2-(thien-3-yl)ethyl bromide
- 2-(Thiophene-3-yl)-1-bromoethane
- 3-(2-bromo-ethyl)-thiophene
- AK-54060
- ANW-46785
- CTK8B4946
- SureCN1309636
- W7060
-
- MDL: MFCD12024943
- Inchi: 1S/C6H7BrS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2
- InChI Key: XQZUHTDYDIRXPP-UHFFFAOYSA-N
- SMILES: BrCCC1=CSC=C1
Computed Properties
- Exact Mass: 189.94521
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
Experimental Properties
- Density: 1.529
- Boiling Point: 210 ºC
- Flash Point: 81 ºC
- PSA: 0
3-(2-Bromoethyl)thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB511411-250 mg |
3-(2-Bromoethyl)-thiophene |
57070-76-5 | 250MG |
€621.20 | 2023-04-18 | ||
| eNovation Chemicals LLC | D771315-100mg |
3-(2-Bromoethyl)thiophene |
57070-76-5 | 95% | 100mg |
$500 | 2024-06-06 | |
| eNovation Chemicals LLC | D771315-250mg |
3-(2-Bromoethyl)thiophene |
57070-76-5 | 95% | 250mg |
$680 | 2023-09-04 | |
| Enamine | EN300-76539-0.05g |
3-(2-bromoethyl)thiophene |
57070-76-5 | 95% | 0.05g |
$80.0 | 2023-02-12 | |
| Enamine | EN300-76539-0.1g |
3-(2-bromoethyl)thiophene |
57070-76-5 | 95% | 0.1g |
$119.0 | 2023-02-12 | |
| Enamine | EN300-76539-0.25g |
3-(2-bromoethyl)thiophene |
57070-76-5 | 95% | 0.25g |
$170.0 | 2023-02-12 | |
| Enamine | EN300-76539-0.5g |
3-(2-bromoethyl)thiophene |
57070-76-5 | 95% | 0.5g |
$268.0 | 2023-02-12 | |
| Enamine | EN300-76539-1.0g |
3-(2-bromoethyl)thiophene |
57070-76-5 | 95% | 1.0g |
$343.0 | 2023-02-12 | |
| Enamine | EN300-76539-2.5g |
3-(2-bromoethyl)thiophene |
57070-76-5 | 95% | 2.5g |
$721.0 | 2023-02-12 | |
| Enamine | EN300-76539-5.0g |
3-(2-bromoethyl)thiophene |
57070-76-5 | 95% | 5.0g |
$1426.0 | 2023-02-12 |
3-(2-Bromoethyl)thiophene Suppliers
3-(2-Bromoethyl)thiophene Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-(2-Bromoethyl)thiophene
3-(2-Bromoethyl)thiophene: A Comprehensive Overview
The compound 3-(2-Bromoethyl)thiophene (CAS No. 57070-76-5) is a significant molecule in the field of organic chemistry, particularly in the study of heterocyclic compounds. This compound is characterized by its thiophene ring, a five-membered aromatic ring containing one sulfur atom, which imparts unique electronic properties. The bromoethyl group attached to the third position of the thiophene ring further enhances its reactivity and functional versatility.
Recent advancements in synthetic methodologies have enabled researchers to explore the potential of 3-(2-Bromoethyl)thiophene in various applications. One of the most promising areas is its use as an intermediate in the synthesis of advanced materials. For instance, studies have shown that this compound can be employed in the construction of novel π-conjugated systems, which are crucial for applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. The bromoethyl group serves as a reactive handle, allowing for further functionalization and integration into larger molecular frameworks.
In addition to its role in materials science, 3-(2-Bromoethyl)thiophene has garnered attention in medicinal chemistry. The thiophene moiety is known for its ability to modulate biological activity, and the bromoethyl substituent provides a site for further chemical modification. Researchers have investigated its potential as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors. Recent studies have demonstrated that derivatives of this compound exhibit promising bioactivity against certain disease models, highlighting its potential in therapeutic development.
The synthesis of 3-(2-Bromoethyl)thiophene typically involves a combination of nucleophilic aromatic substitution and coupling reactions. Recent optimizations in these reaction conditions have improved yields and selectivity, making it more accessible for large-scale production. Moreover, green chemistry approaches have been explored to minimize environmental impact during synthesis, aligning with current trends toward sustainable chemical practices.
From an analytical standpoint, 3-(2-Bromoethyl)thiophene has been extensively studied using modern spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These studies have provided insights into its molecular structure and reactivity under various conditions. Computational chemistry methods have also been employed to predict its electronic properties and reactivity patterns, aiding in the design of novel compounds based on this scaffold.
Looking ahead, the versatility of 3-(2-Bromoethyl)thiophene positions it as a valuable building block in organic synthesis. Its ability to participate in diverse reaction pathways makes it a candidate for exploring new chemical space and discovering innovative materials and pharmaceuticals. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in both academic and industrial settings.
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